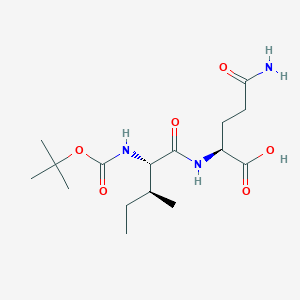

N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine

Description

N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine (abbreviated as Boc-Ile-Gln-OH) is a synthetic dipeptide derivative widely used in peptide synthesis and pharmaceutical research. Its structure comprises two amino acids—L-isoleucine (Ile) and L-glutamine (Gln)—linked by an amide bond, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during solid-phase peptide synthesis (SPPS) by preventing undesired side reactions, particularly under basic conditions. This compound is pivotal in constructing complex peptides for therapeutic or biochemical studies, owing to its compatibility with standard coupling reagents and resistance to racemization during activation .

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6/c1-6-9(2)12(19-15(24)25-16(3,4)5)13(21)18-10(14(22)23)7-8-11(17)20/h9-10,12H,6-8H2,1-5H3,(H2,17,20)(H,18,21)(H,19,24)(H,22,23)/t9-,10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHBBLAAKUFQTQ-NHCYSSNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine typically involves the protection of the amino group of L-isoleucine with the Boc group, followed by coupling with L-glutamine. The Boc protection is achieved by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The protected L-isoleucine is then coupled with L-glutamine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine undergoes various chemical reactions, including:

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or EDC.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.

Coupling: DCC or EDC in the presence of NHS or HOBt in solvents like THF or acetonitrile.

Major Products Formed

Scientific Research Applications

Role as a Protecting Group in Peptide Synthesis

N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine serves as a protecting group for amino acids during peptide synthesis. Protecting groups are essential in organic synthesis because they prevent unwanted reactions at specific sites of a molecule. The tert-butoxycarbonyl (Boc) group is particularly advantageous due to its stability under basic conditions and ease of removal under acidic conditions.

Applications in Synthesis

- Peptide Libraries : This compound is utilized in the synthesis of peptide libraries for drug discovery. The ability to modify the peptide sequence while maintaining the integrity of the amino acids enhances the exploration of structure-activity relationships.

- Polypeptide Synthesis : It is also used in synthesizing larger polypeptides, where precise control over amino acid addition is crucial.

Therapeutic Implications

Recent studies have explored the therapeutic potential of glutamine derivatives, including this compound, particularly in enhancing immune response and recovery during illnesses.

Clinical Studies

Industrial Applications

The industrial relevance of this compound is significant due to its utility in pharmaceutical manufacturing and chemical synthesis.

Pharmaceutical Manufacturing

- This compound is used in the production of various pharmaceuticals where peptide synthesis is required. Its ability to facilitate controlled reactions enhances yield and purity, making it valuable for large-scale production.

Fine Chemicals

- As part of fine chemical production, this compound contributes to creating high-purity compounds necessary for research and development in biochemistry and medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the peptides or biomolecules synthesized using this compound .

Comparison with Similar Compounds

To contextualize Boc-Ile-Gln-OH, we compare it with structurally and functionally analogous compounds, focusing on synthesis, physicochemical properties, and applications.

Key Observations :

- Boc-Ile-Gln-OH exhibits moderate yields (75–85%) compared to Boc-Phe-Gln-OH (85–92%), likely due to steric hindrance from the branched Ile side chain.

- DMSO and DMF enhance solubility for polar residues like Gln, while CH₂Cl₂ is preferred for non-polar amino acids .

Physicochemical Properties

The Boc group imparts distinct solubility and stability profiles:

| Compound | Solubility (mg/mL) | Melting Point (°C) | Stability (t½ in acidic conditions) |

|---|---|---|---|

| Boc-Ile-Gln-OH | 12.5 (DMF) | 148–150 | 2.5 hours (1M HCl) |

| Boc-Val-Asn-OH | 18.0 (DMSO) | 162–164 | 3.0 hours (1M HCl) |

| Fmoc-Ile-Gln-OH | 8.2 (DMF) | 137–139 | N/A (Fmoc labile to base) |

| Boc-Leu-Glu(OtBu)-OH | 15.0 (CHCl₃) | 155–157 | 4.0 hours (1M HCl) |

Key Observations :

- Boc-Ile-Gln-OH has lower solubility in DMF compared to Boc-Val-Asn-OH in DMSO, reflecting the impact of side-chain polarity.

- Its acidic stability (t½ = 2.5 hours) is slightly lower than Boc-Leu-Glu(OtBu)-OH, likely due to the unprotected Gln carboxamide .

Challenges and Limitations

- Racemization Risk : Boc-Ile-Gln-OH shows a 3–5% racemization rate during activation, higher than Boc-Ala-Gly-OH (1–2%) due to Gln’s bulky side chain .

- Deprotection Efficiency : Boc removal requires trifluoroacetic acid (TFA), which may degrade acid-sensitive residues like Gln. Alternatives like TMSOTf in CH₂Cl₂ are under investigation .

Biological Activity

N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine (Boc-Ile-Gln) is a synthetic derivative of the amino acids isoleucine and glutamine, protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in biochemical research due to its potential applications in drug development, particularly in the fields of immunology and metabolism. This article explores the biological activity of Boc-Ile-Gln, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Boc-Ile-Gln is synthesized through standard peptide coupling techniques, where the Boc group serves as a protective moiety to enhance stability and solubility. The synthesis typically involves the following steps:

- Protection of Glutamine : The amino group of glutamine is protected using Boc anhydride.

- Coupling with Isoleucine : The protected glutamine is then coupled with isoleucine using a coupling agent such as DCC (dicyclohexylcarbodiimide).

- Deprotection : Finally, the Boc group can be removed under acidic conditions to yield the free amino acid.

Immunomodulatory Effects

Boc-Ile-Gln exhibits notable immunomodulatory properties that are essential for various physiological processes:

- Lymphocyte Proliferation : Research indicates that glutamine derivatives like Boc-Ile-Gln can enhance lymphocyte proliferation, which is critical during immune responses. Glutamine serves as a vital nutrient for lymphocytes, influencing their growth and function .

- Cytokine Production : The compound has been shown to modulate cytokine production in immune cells. For instance, it can reduce pro-inflammatory cytokines while promoting anti-inflammatory responses, thereby playing a role in managing inflammatory conditions such as inflammatory bowel disease (IBD) .

Metabolic Functions

The metabolic role of Boc-Ile-Gln extends beyond immune modulation:

- Protein Synthesis : Glutamine derivatives stimulate protein synthesis and inhibit proteolysis in enterocytes, supporting gut health and integrity .

- Energy Metabolism : As a preferred fuel source for rapidly dividing cells, Boc-Ile-Gln supports energy metabolism in tissues such as the intestines and immune cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of glutamine derivatives, including Boc-Ile-Gln:

- Study on Cytokine Modulation :

- Impact on Muscle Recovery :

- Glutamine and Gut Health :

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study/Trial | Focus | Findings |

|---|---|---|

| Clinical Trial 1 | Cytokine Modulation | Decreased TNF-α and IL-6; increased IL-10 |

| Clinical Trial 2 | Muscle Recovery | Reduced muscle soreness; improved recovery |

| Animal Study | Gut Health | Restored intestinal barrier function; reduced permeability |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine?

- Methodological Answer : The synthesis involves sequential Boc (tert-butoxycarbonyl) protection of L-isoleucine, followed by coupling with L-glutamine.

Boc Protection : React L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., dioxane/water) to form Boc-L-isoleucine .

Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxyl group of Boc-L-isoleucine.

Peptide Bond Formation : React the activated Boc-L-isoleucine with the amine group of L-glutamine under inert conditions (e.g., N₂ atmosphere) to minimize racemization .

Purification : Isolate the dipeptide via recrystallization or HPLC, with purity verification by TLC or NMR .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm backbone connectivity (e.g., peptide bond at ~6.5 ppm for amide protons) and Boc group integrity (tert-butyl protons at ~1.4 ppm) .

- IR Spectroscopy : Identify amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (calculated: ~344.4 g/mol for C₁₆H₂₈N₃O₆) .

- Melting Point : Compare observed melting point (~113–120°C) with literature values .

Advanced Research Questions

Q. How can coupling efficiency between Boc-L-isoleucine and L-glutamine be optimized?

- Methodological Answer :

- Coupling Reagents : Replace DCC with more efficient agents like HATU or PyBOP, which reduce side reactions and improve yields .

- Solvent Optimization : Use DMF or dichloromethane for better solubility of protected intermediates .

- Temperature Control : Conduct reactions at 0–4°C to suppress racemization, confirmed by chiral HPLC .

- Monitoring : Use Kaiser test or FT-IR in situ to track amine depletion .

Q. What strategies mitigate racemization during synthesis?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions below 10°C to slow base-catalyzed racemization .

- Additives : Include HOBt or HOAt to stabilize the active ester intermediate, reducing racemization risk .

- Enantiomeric Excess (ee) Analysis : Employ Marfey’s reagent or chiral columns to quantify D/L isomers, targeting >98% ee .

Q. How does the Boc group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : The Boc group is cleaved by TFA (trifluoroacetic acid) or HCl/dioxane, releasing CO₂ and tert-butanol. Stability studies show decomposition above pH < 3 .

- Basic Conditions : Stable at neutral to mildly basic pH (7–9), but degrades in strong bases (pH > 10) via hydrolysis of the tert-butyloxycarbonyl moiety .

- Storage : Store at –20°C under inert gas (argon) to prevent moisture-induced decomposition .

Contradictions and Resolutions

- Melting Point Variability : Some sources report 113°C , others 118–120°C . This discrepancy may arise from polymorphic forms or purity levels. Always cross-validate with multiple characterization methods.

- Stability in Solvents : While warns against oxidizers, assumes standard organic solvent compatibility. Pre-screen solvents via TGA or DSC to confirm compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.